Regioisomeric Identity Verification: 3,5-Difluoro Substitution Pattern Confers Distinct Electronic and Steric Properties Relative to 2,4- and 3,4-Isomers
The 3,5-difluorophenyl substitution pattern in [(3,5-difluorophenyl)amino](oxo)acetic acid is a distinct regioisomer from the commercially available [(2,4-difluorophenyl)amino](oxo)acetic acid (CAS 678556-81-5) and the [(3,4-difluorophenyl)amino](oxo)acetic acid (CAS 887585-67-7) . The symmetric meta-substitution of fluorine atoms in the target compound results in a unique molecular electrostatic potential and dipole moment compared to its asymmetric ortho-para and meta-para counterparts. This can directly impact how the molecule engages with biological targets, as even minor changes in fluorine positioning are known to alter binding pocket complementarity by up to several orders of magnitude in inhibitor potency [1].
| Evidence Dimension | Substitution Pattern and Regioisomeric Identity |
|---|---|
| Target Compound Data | 3,5-difluorophenyl substitution (meta, meta-disubstituted) |
| Comparator Or Baseline | [(2,4-Difluorophenyl)amino](oxo)acetic acid (ortho, para-disubstituted) and [(3,4-Difluorophenyl)amino](oxo)acetic acid (meta, para-disubstituted) |
| Quantified Difference | Structural isomerism; distinct InChIKey and calculated properties. |
| Conditions | N/A (Structural Analysis) |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for SAR studies, as the substitution pattern determines the molecule's shape, electronics, and consequent biological activity, making isomer substitution a source of experimental error.
- [1] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. View Source
